4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline
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Overview
Description
4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline can be compared with other similar compounds, such as:
2-(3(4)-Hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols: Known for their analgesic activity and low acute toxicity.
Ferrocenyl based pyrazoline derivatives with vanillic core: Studied for their biological properties, including antimicrobial and anticancer activities.
Chalcone analogues: Investigated for their potential anticancer properties through molecular docking studies.
Properties
CAS No. |
58414-81-6 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4a-(3-methoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C17H25NO/c1-18-11-10-17(9-4-3-6-15(17)13-18)14-7-5-8-16(12-14)19-2/h5,7-8,12,15H,3-4,6,9-11,13H2,1-2H3 |
InChI Key |
NDEBTTKKQOYLNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCCC2C1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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